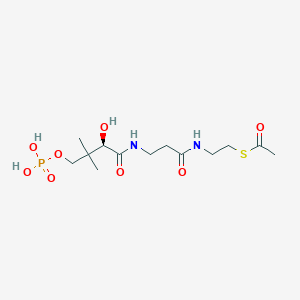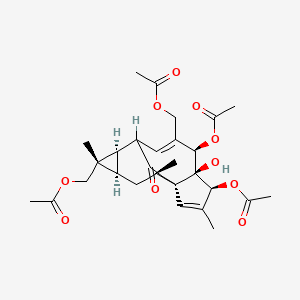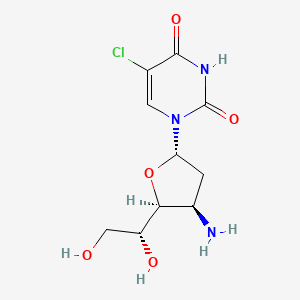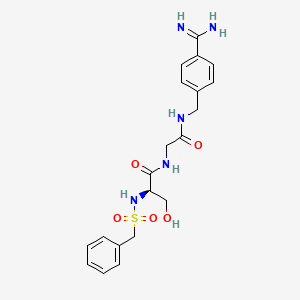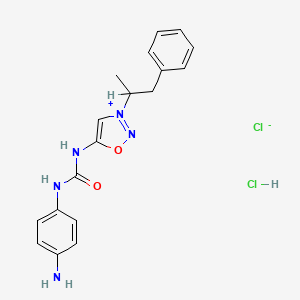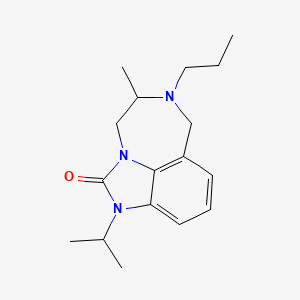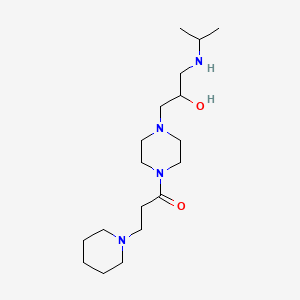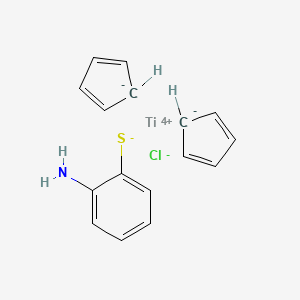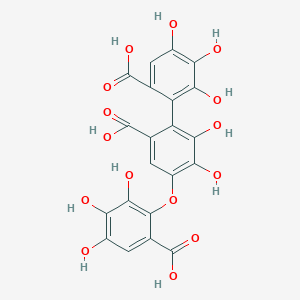
Valoneaic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Valoneaic acid is a hydrolysable tannin, a type of polyphenolic compound. It is a component of some hydrolysable tannins such as mallojaponin. The compound is known for its complex structure, which includes multiple hydroxyl groups and carboxylic acid functionalities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Valoneaic acid can be synthesized through several chemical routes. One notable method involves the enantioselective synthesis of valoneic acid derivatives. This process typically requires specific catalysts and reaction conditions to achieve the desired stereochemistry .
Industrial Production Methods: Industrial production of this compound often involves the extraction from natural sources such as the heartwood of Shorea laevifolia and oak species like Quercus alba and Quercus robur. The extraction process includes steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Valoneaic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of multiple hydroxyl and carboxylic acid groups, which can participate in different chemical transformations .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of valoneaic acid involves its interaction with specific molecular targets and pathways. For instance, this compound dilactone inhibits RNase L by acting as an ATP competitive inhibitor of the protein kinase CK2. This inhibition prevents the activation of RNase L, thereby reducing its antiviral activity . Additionally, this compound’s inhibitory effect on 5α-reductase involves binding to the enzyme’s active site, blocking its activity and affecting steroid metabolism .
Comparación Con Compuestos Similares
- Sanguisorbic acid
- Ellagic acid
- Gallic acid
These compounds share similar structural features and chemical properties but differ in their specific functional groups and biological activities .
Propiedades
Número CAS |
517-54-4 |
|---|---|
Fórmula molecular |
C21H14O15 |
Peso molecular |
506.3 g/mol |
Nombre IUPAC |
2-[6-carboxy-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-2,3-dihydroxyphenyl]-3,4,5-trihydroxybenzoic acid |
InChI |
InChI=1S/C21H14O15/c22-7-1-4(19(30)31)10(15(27)12(7)24)11-5(20(32)33)3-9(14(26)16(11)28)36-18-6(21(34)35)2-8(23)13(25)17(18)29/h1-3,22-29H,(H,30,31)(H,32,33)(H,34,35) |
Clave InChI |
RUOFGJLCWJUJRS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1O)O)O)C2=C(C(=C(C=C2C(=O)O)OC3=C(C(=C(C=C3C(=O)O)O)O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


